BenchChemオンラインストアへようこそ!

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Monoamine oxidase inhibition Neuropharmacology Structure-activity relationship

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide (CAS 954684-44-7) is a synthetic small molecule belonging to the tetrahydroquinolin-6-yl benzamide class. Its core structure features a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold N-substituted with an n-butyl group and further elaborated at the 6-position with a 3,4-diethoxybenzamide moiety.

Molecular Formula C24H30N2O4
Molecular Weight 410.514
CAS No. 954684-44-7
Cat. No. B2598936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
CAS954684-44-7
Molecular FormulaC24H30N2O4
Molecular Weight410.514
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC
InChIInChI=1S/C24H30N2O4/c1-4-7-14-26-20-11-10-19(15-17(20)9-13-23(26)27)25-24(28)18-8-12-21(29-5-2)22(16-18)30-6-3/h8,10-12,15-16H,4-7,9,13-14H2,1-3H3,(H,25,28)
InChIKeyHKKPOHKUURIIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide (CAS 954684-44-7): Procurement-Relevant Chemical Identity and Core Properties


N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide (CAS 954684-44-7) is a synthetic small molecule belonging to the tetrahydroquinolin-6-yl benzamide class. Its core structure features a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold N-substituted with an n-butyl group and further elaborated at the 6-position with a 3,4-diethoxybenzamide moiety [1]. The compound has a molecular weight of 410.5 g/mol, a computed XLogP3-AA of 4, one hydrogen bond donor, and four hydrogen bond acceptors [1]. It is catalogued in public repositories (PubChem CID 16926999, ZINC09137014) and is listed by multiple chemical vendors as a research-grade screening compound. This class of tetrahydroquinoline derivatives has been investigated in patents as cholesterol ester transfer protein (CETP) inhibitors, though activity data specific to this compound are not publicly disclosed in that context [2]. The available evidence base for this specific compound is limited; the analysis below is based on the best available comparator data and class-level inference.

Why N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide Cannot Be Interchanged with Close Structural Analogs


Within the tetrahydroquinolin-6-yl 3,4-diethoxybenzamide series, seemingly minor N-1 substituent changes produce significant shifts in monoamine oxidase (MAO) isoform selectivity and inhibition potency [1]. For instance, the N-1 dimethoxy analog (CAS 954684-62-9) exhibits IC50 > 100,000 nM against MAO-A, while a structurally related compound bearing a different N-1 group shows an MAO-B IC50 of 1,130 nM [1]. These differences demonstrate that the N-1 substituent is a critical determinant of target engagement and off-target profile. Direct quantitative data for the title compound are not publicly available; however, its unique 1-butyl-2-oxo substitution is predicted to alter lipophilicity (XLogP3 = 4) and steric bulk relative to dimethoxy, acetyl, benzyl, and cyclopropanecarbonyl analogs, potentially leading to divergent MAO isoform selectivity, metabolic stability, and solubility [2]. Generic selection among this series without compound-specific data therefore carries a high risk of obtaining a functionally distinct molecule.

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide: Quantitative Differentiation from Closest Analogs


MAO-A Inhibitory Profile: Diethoxy vs. Dimethoxy N-1 Substitution

The title compound's closest catalogued analog, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzamide (CAS 954684-62-9), has a reported MAO-A IC50 > 100,000 nM in a fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes [1]. The diethoxy substitution on the benzamide ring of the title compound is expected to alter both electronic character and steric occupancy relative to the dimethoxy analog. Although no direct MAO-A data exist for the title compound, a different tetrahydroquinoline derivative in the same BindingDB curation set (BDBM50401981 / CHEMBL1575961) demonstrated an MAO-B IC50 of 1,130 nM under identical assay conditions, confirming that substituent-driven isoform selectivity is achievable within this chemotype [1]. Procurement of the title compound for MAO-related screening should be predicated on the hypothesis that the 3,4-diethoxy motif yields a different selectivity window than the 3,4-dimethoxy motif.

Monoamine oxidase inhibition Neuropharmacology Structure-activity relationship

Computed Lipophilicity (XLogP3) as a Surrogate for Membrane Permeability and Solubility Differentiation

The computed XLogP3-AA value for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is 4.0 [1]. This value is higher than that expected for the dimethoxy analog (predicted XLogP3 ~3.2–3.5 based on the loss of two methylene units from the diethoxy groups) and also higher than the N-1 acetyl analog (predicted XLogP3 ~2.5–2.8). The 1-butyl-2-oxo group contributes additional lipophilicity compared to the 1-acetyl or 1-cyclopropanecarbonyl substituents. Elevated lipophilicity is associated with increased passive membrane permeability but also with higher metabolic clearance and lower aqueous solubility [2]. This physicochemical differentiation implies that the title compound may exhibit different cell-based assay behavior, formulation requirements, and DMPK profiles compared to less lipophilic analogs, independent of target binding affinity.

Physicochemical profiling ADME prediction LogP comparison

Hydrogen Bond Donor Count and Its Implications for Blood-Brain Barrier Penetration Potential

The title compound has one hydrogen bond donor (the amide NH linking the tetrahydroquinoline and diethoxybenzamide moieties) [1]. Central nervous system (CNS) drug-likeness guidelines, such as those derived by Pajouhesh and Lenz (2005), indicate that compounds with HBD ≤ 1 and XLogP between 2 and 5 are statistically more likely to exhibit adequate brain penetration [2]. In contrast, several analogs in the same series (e.g., those bearing sulfonamide or additional amide substituents at N-1) possess two or more HBD groups, which are associated with reduced passive CNS permeability. While this is a class-level inference without direct brain-to-plasma ratio data for the title compound, the HBD = 1 property distinguishes it from many higher-HBD analogs and may be relevant when selecting compounds for CNS target screening.

CNS drug-likeness Blood-brain barrier permeability HBD count

Rotatable Bond Count and Conformational Flexibility Relative to Rigid Analogs

The title compound possesses 9 rotatable bonds (computed by Cactvs) [1], arising primarily from the n-butyl chain (3 bonds), the two ethoxy groups (4 bonds), and the amide linkage (2 bonds). The N-1 cyclopropanecarbonyl analog (CAS 946245-43-8) has fewer rotatable bonds due to the constrained cyclopropane ring. Higher rotatable bond count is associated with increased conformational entropy penalty upon target binding, which can reduce binding affinity relative to more rigid analogs [2]. Conversely, greater flexibility may allow the compound to adapt to different protein conformations or to engage targets with deeper binding pockets. This parameter provides a rational basis for selecting between flexible (title compound) and constrained (cyclopropyl) analogs depending on the target's conformational requirements.

Conformational entropy Molecular flexibility Binding thermodynamics

Optimal Research Application Scenarios for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide (954684-44-7) Based on Verified Evidence


MAO Isoform Selectivity Screening Panels Requiring Diethoxy-Substituted Benzamide Chemotypes

Given the class-level evidence that the 3,4-dimethoxy analog is inactive against MAO-A (IC50 > 100,000 nM) while a related tetrahydroquinoline derivative shows MAO-B IC50 of 1,130 nM [1], the title compound is best employed as a diethoxy-substituted probe in MAO-A vs. MAO-B selectivity panels. Its procurement is justified when screening campaigns require a matched pair (diethoxy vs. dimethoxy) to interrogate the contribution of the benzamide alkoxy substituents to isoform selectivity. The compound should be run head-to-head with its dimethoxy analog (CAS 954684-62-9) in parallel fluorescence-based or luminescence-based MAO inhibition assays under standardized conditions (kynuramine substrate, 20 min incubation) to generate the missing quantitative comparator data.

Lipophilicity-Dependent Cellular Permeability and Cytotoxicity Profiling

With an XLogP3 of 4.0 [2], the title compound sits near the upper limit of CNS drug-likeness and is expected to show higher passive membrane permeability than the dimethoxy (XLogP3 ~3.2–3.5) or acetyl (XLogP3 ~2.5–2.8) analogs. It is suitable for parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability studies designed to correlate computed LogP with experimental permeability across the tetrahydroquinoline series. Additionally, its single hydrogen bond donor [2] makes it a candidate for assessing the relationship between HBD count and efflux transporter recognition (e.g., P-glycoprotein) within this chemotype.

Conformational Flexibility-Activity Relationship Studies Against Conformationally Plastic Targets

The 9 rotatable bonds of the title compound [2] make it a suitable tool for investigating the role of ligand conformational entropy in targets with flexible or induced-fit binding pockets (e.g., nuclear receptors, GPCRs, or multi-domain epigenetic proteins). It should be tested alongside the more rigid N-1 cyclopropanecarbonyl analog (CAS 946245-43-8, estimated ≤ 7 rotatable bonds) to assess whether flexibility confers an advantage or penalty in binding thermodynamics (isothermal titration calorimetry) or cellular functional assays. This matched-pair design isolates the contribution of the N-1 substituent's flexibility to target engagement.

CETP Inhibitor Screening Cascades Building on Tetrahydroquinoline Patent Prior Art

The tetrahydroquinoline scaffold is claimed in Bayer HealthCare AG patent US20080194609A1 as cholesterol ester transfer protein (CETP) inhibitors for cardiovascular indications [3]. Although the title compound is not explicitly exemplified in the patent, its structural features (1-butyl-2-oxo substitution, diethoxybenzamide at position 6) are consistent with the general Markush structure. The compound can serve as a starting point for CETP inhibitor lead optimization, with the specific 1-butyl group potentially offering differentiated pharmacokinetics (via increased lipophilicity) compared to the shorter-chain or aryl N-1 substituents described in the patent examples.

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.